molecular formula C11H12N2 B15226229 (R)-4-(1-Aminobut-3-en-1-yl)benzonitrile

(R)-4-(1-Aminobut-3-en-1-yl)benzonitrile

Cat. No.: B15226229
M. Wt: 172.23 g/mol
InChI Key: BHNVHJIEUVAILW-LLVKDONJSA-N
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Description

®-4-(1-Aminobut-3-en-1-yl)benzonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of benzonitrile, featuring an amino group and a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminobut-3-en-1-yl)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with benzonitrile and an appropriate butenylamine derivative.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Aminobut-3-en-1-yl)benzonitrile may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminobut-3-en-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzonitrile or imine derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

®-4-(1-Aminobut-3-en-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-4-(1-Aminobut-3-en-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can influence biological pathways and processes, making the compound of interest for therapeutic research.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(1-Aminobut-3-en-1-yl)-2-methoxybenzonitrile: Similar structure with an additional methoxy group.

    ®-4-(1-Aminobut-3-en-1-yl)-3-methylbenzonitrile: Similar structure with a methyl group substitution.

Uniqueness

®-4-(1-Aminobut-3-en-1-yl)benzonitrile is unique due to its specific substitution pattern and the presence of both an amino and nitrile group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-[(1R)-1-aminobut-3-enyl]benzonitrile

InChI

InChI=1S/C11H12N2/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h2,4-7,11H,1,3,13H2/t11-/m1/s1

InChI Key

BHNVHJIEUVAILW-LLVKDONJSA-N

Isomeric SMILES

C=CC[C@H](C1=CC=C(C=C1)C#N)N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C#N)N

Origin of Product

United States

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